T-3364366

Descripción general

Descripción

T 3364366 es un inhibidor potente y reversible de la desaturasa de ácidos grasos 1 (también conocida como delta-5 desaturasa). Esta enzima juega un papel crucial en la biosíntesis de ácidos grasos poliinsaturados, que son componentes esenciales de las membranas celulares y precursores de moléculas de señalización. T 3364366 ha mostrado un potencial significativo en la investigación científica debido a su alta selectividad y eficacia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de T 3364366 implica múltiples pasos, comenzando con la preparación del núcleo de tienopirimidinona. Este núcleo luego se funcionaliza con varios sustituyentes para lograr la estructura química deseada. Las condiciones de reacción generalmente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de T 3364366 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. Se emplean pasos de purificación como la cristalización y la cromatografía para lograr los niveles de pureza requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones

T 3364366 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, niveles de pH específicos y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos completamente saturados .

Aplicaciones Científicas De Investigación

Pharmacokinetic Properties

Pharmacokinetic studies have shown that T-3364366 possesses favorable properties for oral administration. Key parameters include:

- Mean Plasma Residence Time (MRT) : 0.65 hours post-intravenous administration.

- Bioavailability : Demonstrated acceptable levels, indicating potential for effective systemic delivery.

These properties suggest that this compound can maintain therapeutic concentrations in vivo, making it a candidate for further drug development .

In Vitro Studies

This compound has been evaluated in various cellular models, including human liver cell lines (HepG2) and rat liver cell lines (RLN-10). The compound exhibited potent inhibition of arachidonic acid production, with cellular IC50 values significantly lower than those observed in enzymatic assays. For instance:

- IC50 in HepG2 cells : 1.9 nM

- IC50 in RLN-10 cells : 2.1 nM

These results underscore the compound's efficacy at the cellular level .

In Vivo Studies

In animal models, particularly mouse xenograft models, this compound has shown promise in inhibiting tumor growth associated with inflammatory pathways. The ability to modulate eicosanoid production through D5D inhibition suggests potential applications in cancer therapy and other inflammatory conditions .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known D5D inhibitors:

| Inhibitor | Enzymatic IC50 (nM) | Cellular IC50 (HepG2) (nM) | Cellular IC50 (RLN-10) (nM) |

|---|---|---|---|

| CP-74006 | 160 | 29 | 26 |

| This compound | 19 | 1.9 | 2.1 |

This data illustrates this compound's superior potency compared to CP-74006, highlighting its potential as a lead compound for further development .

Mecanismo De Acción

T 3364366 ejerce sus efectos uniéndose al dominio desaturasa de la delta-5 desaturasa, inhibiendo su actividad. Esta inhibición previene la conversión del ácido dihomo-gamma-linolénico en ácido araquidónico, reduciendo así la producción de eicosanoides proinflamatorios. El compuesto exhibe una interacción reversible de unión lenta con una vida media de disociación que excede las dos horas, asegurando una eficacia prolongada .

Comparación Con Compuestos Similares

Compuestos Similares

T 3364366: Inhibidor potente y selectivo de la delta-5 desaturasa con alta eficacia y acción prolongada

Inhibidores de la delta-6 desaturasa: Menos selectivos y a menudo presentan efectos fuera del objetivo

Inhibidores de la delta-9 desaturasa: Target different pathways and have distinct biological effects

Singularidad

T 3364366 se destaca por su alta selectividad para la delta-5 desaturasa, efectos fuera del objetivo mínimos y acción prolongada. Estas propiedades lo convierten en una herramienta valiosa tanto en la investigación básica como en las posibles aplicaciones terapéuticas .

Actividad Biológica

T-3364366 is a potent and reversible inhibitor of fatty acid desaturase 1 (FADS1), specifically targeting the delta-5 desaturase (D5D) enzyme. This compound has garnered attention due to its significant biological effects, particularly in the context of lipid metabolism and cellular responses involving arachidonic acid (AA) production.

This compound exhibits a slow-binding kinetic profile with a dissociation half-life exceeding 2.0 hours , which suggests prolonged interaction with its target enzyme. This slow off-rate contributes to its extended duration of action in vivo, as demonstrated by various studies employing both enzymatic and cellular assays .

Binding Characteristics

The binding affinity of this compound is characterized by:

- IC50 Values : Approximately 1.9 nM in human hepatocyte cell lines and 2.1 nM in rat hepatocyte cell lines, indicating high potency .

- Selectivity : this compound shows more than 300-fold selectivity for FADS1 over FADS2 (delta-6 desaturase), making it a highly specific inhibitor .

Inhibition of Arachidonic Acid Production

This compound effectively inhibits AA production in liver cell lines derived from both human (HepG2) and rat (RLN-10) models. The compound's ability to inhibit AA production is significantly more potent in cellular assays compared to traditional enzymatic assays, highlighting its potential for therapeutic applications in inflammatory conditions where AA plays a critical role .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable properties for oral administration. Its mean plasma residence time after intravenous administration is approximately 0.65 hours , which, while shorter than its dissociation half-life, still supports its potential for sustained biological activity following oral dosing .

Selective Toxicity in Senescent Cells

Recent studies have shown that this compound can induce selective ferroptosis (a form of regulated cell death) in senescent cells by blocking DGLA (dihomo-gamma-linolenic acid) desaturation. This effect was dose-dependent and highlighted the compound's specificity, as non-senescent cells remained unaffected .

In Vivo Efficacy

In animal models, administration of DGLA ethyl ester has demonstrated improvements in aging phenotypes, suggesting that modulation of fatty acid metabolism via this compound may have beneficial effects on age-related conditions. Histological analyses revealed positive changes in adipose tissue morphology and reductions in inflammatory markers, supporting the compound's potential role in combating age-associated metabolic dysfunctions .

Summary of Research Findings

| Parameter | Value/Description |

|---|---|

| Target Enzyme | Delta-5 Desaturase (FADS1) |

| IC50 Values | Human: 1.9 nM, Rat: 2.1 nM |

| Selectivity | >300-fold for FADS1 over FADS2 |

| Dissociation Half-Life | >2.0 hours |

| Mean Plasma Residence Time | 0.65 hours after IV administration |

| Effects on AA Production | Potent inhibition in HepG2 and RLN-10 cells |

| Induction of Ferroptosis | Selective for senescent cells |

Propiedades

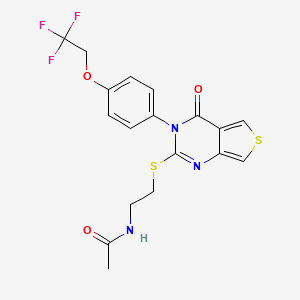

IUPAC Name |

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRXQXNVDLUWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does T-3364366 interact with its target, Delta-5 desaturase (D5D), and what are the downstream effects of this interaction?

A1: this compound acts as a reversible, slow-binding inhibitor of D5D. [] This means it binds to the enzyme and blocks its activity without permanently modifying it. The compound exhibits a long residence time on D5D, with a dissociation half-life exceeding 2 hours. [] This prolonged binding was confirmed through cellular washout assays. []

Q2: What is known about the structural features of D5D that are important for this compound binding?

A2: Research suggests that this compound specifically binds to the desaturase domain of D5D. [] This conclusion stems from experiments where domains were swapped between D5D and another desaturase enzyme, D6D. These experiments demonstrated that the presence of the D5D desaturase domain was essential for [(3)H]this compound binding. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.